molecular formula C9H10O2 B7887625 (2R)-2-(2-methoxyphenyl)oxirane

(2R)-2-(2-methoxyphenyl)oxirane

Cat. No.: B7887625
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-VIFPVBQESA-N
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Description

(2R)-2-(2-methoxyphenyl)oxirane ( 141303-38-0) is a chiral epoxide of interest to researchers in organic and medicinal chemistry . With a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol, it serves as a valuable enantiopure building block for asymmetric synthesis . The (R) configuration at the stereocenter is crucial for imparting specific three-dimensional properties to the resulting molecules, which can be essential for studying stereospecific biological interactions or creating chiral catalysts . As a strained three-membered ring, the oxirane functionality is highly susceptible to ring-opening reactions with various nucleophiles, allowing for the controlled introduction of new functional groups and the construction of more complex molecular architectures . This compound is related to a class of molecules investigated for their utility in synthesizing pharmacologically active agents . (2R)-2-(2-methoxyphenyl)oxirane is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human consumption. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary strategies remain a cornerstone for accessing enantiopure epoxides. A notable approach involves the use of a chiral thiophene-derived catalyst to induce asymmetry during epoxide formation. In a representative procedure, (2R,5R)-tetrahydro-2,5-[hydroxy-bis(3,5-diphenylphenyl)methyl]thiophene (100 mg, 0.09 mmol) was employed as a chiral promoter in anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF) under an argon atmosphere . Sodium hydride (NaH) activated the system at 0°C, followed by the addition of iodoethane (145 μL, 1.80 mmol) to facilitate alkylation.

After 16 hours at room temperature, the reaction was quenched with water, extracted with dichloromethane, and purified via flash chromatography. This method achieved a diastereomeric ratio (d.r.) >20:1 for analogous epoxides, though direct application to (2R)-2-(2-methoxyphenyl)oxirane would require substituting the benzaldehyde component with 2-methoxybenzaldehyde . Key advantages include high stereocontrol and compatibility with diverse substrates, though the reliance on air-sensitive reagents and multi-step purification limits industrial scalability.

Organocatalytic Enantioselective Epoxidation

Recent advances in organocatalysis have enabled asymmetric epoxidation without metal catalysts. A modified organocatalytic cascade, initially developed for dihydroquinolines, was adapted for epoxide synthesis . Using α-ketoesters derived from isatins and cinnamaldehyde derivatives, chiral organocatalysts such as diarylprolinol ethers induce high enantioselectivity.

For instance, condensation of 2-methoxybenzaldehyde with a suitable alcohol in the presence of a chiral amine catalyst (e.g., Jørgensen-Hayashi catalyst) generated the target epoxide with up to 92% ee . The reaction proceeds via an iminium activation mechanism, where the catalyst stabilizes the transition state to favor the (R)-configuration. While this method offers excellent stereochemical outcomes and mild conditions, substrate scope limitations and catalyst cost pose challenges for large-scale applications.

One-Pot Synthesis from Alcohols and Aldehydes

A practical one-pot protocol leverages benzyl alcohols and aldehydes as starting materials. In a demonstrated synthesis, phenylmethanol and 3-methoxybenzaldehyde were reacted under basic conditions (NaH in THF/DMF) to yield (2R,3R)-2-(3-methoxyphenyl)-3-phenyloxirane with 85% yield and >20:1 d.r. . Adapting this method for (2R)-2-(2-methoxyphenyl)oxirane involves substituting 3-methoxybenzaldehyde with 2-methoxybenzaldehyde and optimizing the base-to-substrate ratio.

Reaction Conditions:

  • Solvent: THF/DMF (4:1 v/v)

  • Base: NaH (2.2 equiv)

  • Temperature: 0°C to room temperature

  • Workup: Aqueous extraction, MgSO4 drying, flash chromatography .

This method excels in simplicity and scalability, though enantioselectivity depends heavily on the stereochemical integrity of the starting aldehyde.

Comparative Analysis of Methodologies

Method Yield ee (%) Conditions Advantages Limitations
Chiral Auxiliary 70–85%>95Anhydrous, low temperatureHigh stereocontrolCostly catalysts, air sensitivity
Organocatalytic 65–80%85–92Mild, metal-freeBroad substrate toleranceNarrow temp./pH range
One-Pot Synthesis 75–90%N/AAmbient conditionsScalable, simple workupRequires chiral starting materials
Enzymatic Resolution 50–70%>98Aqueous, room temp.Eco-friendly, high eeLong reaction times

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2R)-2-(2-methoxyphenyl)oxirane can undergo oxidation reactions to form diols or other oxidized products.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

  • Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.

      Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

      Reagents: Nucleophiles such as amines, thiols, and halides are commonly used.

Major Products

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

Structure and Reactivity

The compound features a three-membered oxirane ring, which is characterized by high strain and reactivity. The presence of the methoxyphenyl group enhances its chemical properties, making it a versatile intermediate in organic synthesis. Its molecular formula is C9H10O2C_9H_{10}O_2, with a molecular weight of approximately 150.17 g/mol.

Chemistry

In the realm of synthetic chemistry, (2R)-2-(2-methoxyphenyl)oxirane serves as an important intermediate for synthesizing complex organic molecules. Its chiral nature allows for the preparation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Biology

This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. The highly reactive oxirane ring can interact with various biological macromolecules, leading to covalent modifications that affect their functions.

Medicine

In medicinal chemistry, (2R)-2-(2-methoxyphenyl)oxirane is explored for its potential therapeutic applications:

  • Drug Development : It acts as a precursor in synthesizing drugs targeting specific enzymes or receptors.
  • Anticancer Activity : Research indicates that epoxide derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage via reactive oxygen species (ROS) generation.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting potential applications in treating mood disorders.

Industrial Applications

In industry, (2R)-2-(2-methoxyphenyl)oxirane is employed in the production of epoxy resins used in coatings, adhesives, and composite materials. Its reactivity facilitates the formation of durable and resistant materials essential for various applications.

  • Anticancer Potential : A study demonstrated that derivatives of (2R)-2-(2-methoxyphenyl)oxirane exhibited significant cytotoxic effects against various cancer cell lines by inducing oxidative stress .
  • Neuropharmacological Research : Investigations into the interactions between this compound and serotonin receptors revealed its potential as a selective agonist for specific receptor subtypes, indicating possible therapeutic effects on mood disorders .
  • Industrial Use in Epoxy Resins : The compound's application in producing epoxy resins has been optimized for large-scale operations through continuous flow reactors, enhancing yield and reducing costs .

Mechanism of Action

The mechanism of action of (2R)-2-(2-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds.

Molecular Targets and Pathways

    Enzymatic Reactions: In biological systems, epoxides can interact with enzymes such as epoxide hydrolases, leading to the formation of diols.

    Chemical Pathways: In synthetic chemistry, the compound participates in pathways involving nucleophilic substitution and ring-opening reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., methoxy at para-position in ) increase epoxide reactivity toward electrophiles, whereas electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability against nucleophilic attack.
  • Steric hindrance from methyl or sulfonyl groups (e.g., ) alters regioselectivity in ring-opening reactions.

Synthetic Methods :

  • Asymmetric catalysis : Enantioselective epoxidation of styrenes using chiral catalysts (e.g., Jacobsen-Katsuki conditions) yields high enantiomeric excess (>90% ee) for bromophenyl and trifluoromethyl analogs .
  • Visible-light-mediated synthesis : Catalyst-free protocols enable efficient construction of trifluoromethyl spiro-epoxides (e.g., 27c in ) with excellent yields (up to 90%).

Applications :

  • Pharmaceutical intermediates : Bromophenyl and sulfonyl-substituted epoxides serve as chiral precursors for β-blockers or protease inhibitors .
  • Agrochemicals : Trifluoromethyl epoxides exhibit pesticidal activity due to their resistance to oxidative degradation .

Research Findings and Contrasts

Stereochemical Outcomes in Ring-Opening Reactions

  • (2R)-2-(α-Bromobenzyl)oxirane derivatives react with aromatic amines to form trans-3-hydroxy-4-phenyltetrahydroquinolines, whereas diastereomers yield cis-products, highlighting the role of stereochemistry in directing reaction pathways .
  • Contrast : The methoxy group in (2R)-2-(2-methoxyphenyl)oxirane may sterically hinder nucleophilic attack compared to less bulky analogs like (2R)-2-(4-bromophenyl)oxirane, altering product distributions .

Metabolic Stability

  • Sulfonyl-substituted epoxides (e.g., ) undergo rapid hepatic metabolism via glutathione conjugation, while trifluoromethyl derivatives (e.g., ) show prolonged half-lives due to fluorine’s electronegativity and C-F bond strength.

Biological Activity

(2R)-2-(2-methoxyphenyl)oxirane, commonly referred to as a chiral epoxide compound, has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including medicinal chemistry, biochemistry, and polymer science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}O
  • Molecular Weight : Approximately 150.18 g/mol
  • Structure : The compound features a three-membered oxirane ring and a methoxyphenyl substituent that contributes to its reactivity and biological interactions.

The biological activity of (2R)-2-(2-methoxyphenyl)oxirane is primarily attributed to its epoxide structure, which is characterized by a strained three-membered ring. This configuration makes the compound highly reactive, particularly towards nucleophiles. The mechanism of action can be summarized as follows:

  • Nucleophilic Attack : The epoxide ring can undergo ring-opening reactions when attacked by nucleophiles, leading to the formation of more stable products. This reaction is exploited in various biochemical processes, including enzyme inhibition and covalent modification of biomolecules.
  • Enzyme Interactions : The compound has shown potential in interacting with various enzymes, particularly epoxide hydrolases, which convert epoxides into diols. This interaction is crucial for metabolic pathways involving drug metabolism and detoxification processes .

1. Enzyme Inhibition

Research indicates that (2R)-2-(2-methoxyphenyl)oxirane can inhibit specific enzymes through covalent modification. For example:

2. Antioxidant Activity

The antioxidant properties of (2R)-2-(2-methoxyphenyl)oxirane have been explored in various studies. It has been reported to exhibit significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

3. Drug Development

As an intermediate in organic synthesis, (2R)-2-(2-methoxyphenyl)oxirane plays a vital role in the development of pharmaceutical agents targeting specific biological pathways. Its reactivity allows for the synthesis of complex molecules with potential therapeutic applications .

Case Studies and Research Findings

StudyFindings
Investigated the reactivity of (2R)-2-(2-methoxyphenyl)oxirane with nucleophiles; highlighted its potential for enzyme inhibition.
Explored the role of similar epoxide compounds in inhibiting myeloperoxidase; suggested therapeutic implications for inflammatory diseases.
Demonstrated antioxidant properties through various assays; indicated potential applications in combating oxidative stress.

Q & A

Q. What are the key synthetic routes for enantioselective preparation of (2R)-2-(2-methoxyphenyl)oxirane?

The enantioselective synthesis typically involves epoxidation of a methoxyphenyl-substituted alkene. A common method uses peracids like m-CPBA in dichloromethane at low temperatures to achieve high stereoselectivity . For chiral induction, Sharpless asymmetric epoxidation conditions or Jacobsen catalysts may be adapted, though specific optimization is required for the methoxyphenyl substituent’s electronic effects. Reaction monitoring via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (ee) .

Q. How is the stereochemical configuration of (2R)-2-(2-methoxyphenyl)oxirane confirmed?

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination, as demonstrated for structurally similar chlorophenyl oxiranes . Alternatively, chiral derivatization agents (e.g., Mosher’s acid chloride) combined with 1H^{1}\text{H}/13C^{13}\text{C} NMR or circular dichroism (CD) spectroscopy can correlate configuration with spectral data .

Q. What are the primary applications of (2R)-2-(2-methoxyphenyl)oxirane in medicinal chemistry?

This compound serves as a chiral building block for fluorinated or methoxy-substituted pharmaceuticals. Its epoxide ring enables nucleophilic opening to generate β-amino alcohols or ethers, useful in kinase inhibitors or protease-targeting drugs . The methoxy group enhances metabolic stability, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during nucleophilic ring-opening of (2R)-2-(2-methoxyphenyl)oxirane?

Regioselectivity depends on the nucleophile’s hardness/softness and solvent polarity. Hard nucleophiles (e.g., amines) favor attack at the less hindered carbon, while soft nucleophiles (e.g., thiols) target the methoxyphenyl-adjacent carbon due to electronic effects. Solvents like DMF or THF can stabilize transition states, altering selectivity. Kinetic studies via 19F^{19}\text{F} NMR or stopped-flow techniques are recommended to map mechanistic pathways .

Q. What analytical challenges arise in quantifying trace enantiomeric impurities in (2R)-2-(2-methoxyphenyl)oxirane?

Chiral stationary-phase GC or HPLC (e.g., Chiralcel OD-H) is required for detecting <1% impurities. Method validation must account for the methoxy group’s polarity, which can cause peak tailing. Mass spectrometry (HRMS) with ion mobility separation enhances sensitivity for low-abundance stereoisomers .

Q. How does the methoxyphenyl group affect the compound’s reactivity compared to halogenated analogs?

The electron-donating methoxy group reduces electrophilicity at the epoxide carbons, slowing nucleophilic attacks compared to chlorophenyl or difluoromethyl analogs. However, it stabilizes transition states via resonance, altering reaction kinetics. Comparative DFT calculations (e.g., Gaussian) can model these electronic effects .

Q. What contradictions exist in reported catalytic systems for asymmetric epoxidation of methoxyphenyl alkenes?

Discrepancies arise in catalyst efficacy: vanadium-based systems may outperform salen complexes for bulky substrates, but side reactions (e.g., over-oxidation) are reported under acidic conditions. Contradictory yield data (60–95%) highlight the need for rigorous control of moisture and temperature .

Methodological Guidance

Q. What strategies mitigate racemization during storage or handling of (2R)-2-(2-methoxyphenyl)oxirane?

Store the compound under inert gas (N2_2/Ar) at −20°C in amber vials to prevent light- or moisture-induced racemization. Avoid protic solvents (e.g., MeOH) during purification; instead, use EtOAc/hexane mixtures. Regular ee checks via polarimetry are advised .

Q. How can computational tools predict the metabolic stability of derivatives synthesized from (2R)-2-(2-methoxyphenyl)oxirane?

Use QSAR models (e.g., MetaSite, Schrödinger) to simulate cytochrome P450 interactions. The methoxy group’s electron-donating nature reduces oxidative metabolism, but steric parameters must be optimized to avoid hepatic clearance. In vitro microsomal assays validate predictions .

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